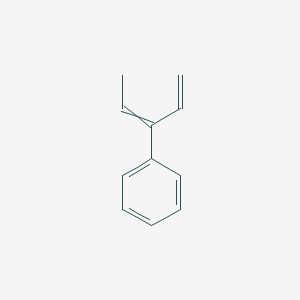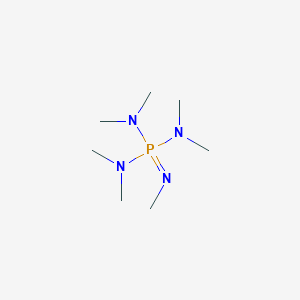
Phosphorimidic triamide, heptamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorimidic triamide, heptamethyl-, is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and properties, making it valuable in research and industrial applications. This compound is part of the broader class of phosphoramides, which have been extensively studied for their biological and chemical activities .
Méthodes De Préparation
The synthesis of phosphorimidic triamide, heptamethyl-, involves several routes. One common method is the reaction of phosphorus halides with amines under controlled conditions. This process typically requires specific temperatures and solvents to ensure the desired product’s formation . Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Phosphorimidic triamide, heptamethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Applications De Recherche Scientifique
Phosphorimidic triamide, heptamethyl-, has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in reactions requiring selective activation of specific functional groups . In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with biological molecules and pathways . Additionally, it is used in the industry for its properties as a flame retardant and in the production of specialized materials .
Mécanisme D'action
The mechanism of action of phosphorimidic triamide, heptamethyl-, involves its interaction with molecular targets and pathways. It often acts by forming stable complexes with metal ions or other reactive species, thereby influencing various chemical and biological processes . The exact pathways involved can vary depending on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Phosphorimidic triamide, heptamethyl-, can be compared to other similar compounds such as hexamethylphosphoramide and other phosphoramides . While these compounds share some structural similarities, phosphorimidic triamide, heptamethyl-, is unique in its specific reactivity and applications. For example, hexamethylphosphoramide is known for its use as a solvent in organic synthesis, whereas phosphorimidic triamide, heptamethyl-, has broader applications in both research and industry .
Propriétés
Numéro CAS |
49778-04-3 |
|---|---|
Formule moléculaire |
C7H21N4P |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)-methylimino-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C7H21N4P/c1-8-12(9(2)3,10(4)5)11(6)7/h1-7H3 |
Clé InChI |
XIYLJKDSPVXWSV-UHFFFAOYSA-N |
SMILES canonique |
CN=P(N(C)C)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


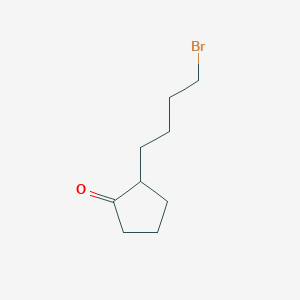
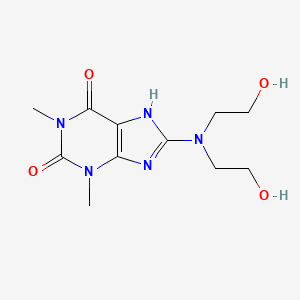
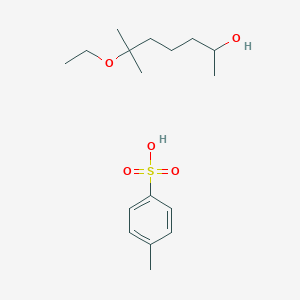
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)

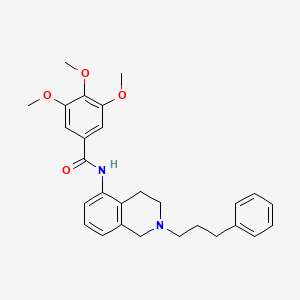
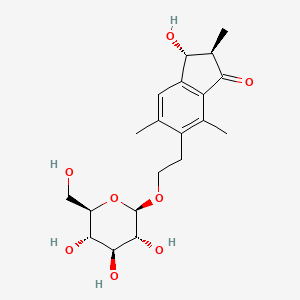
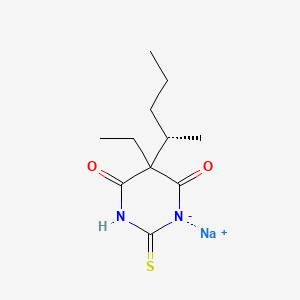
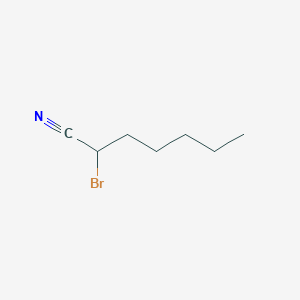
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
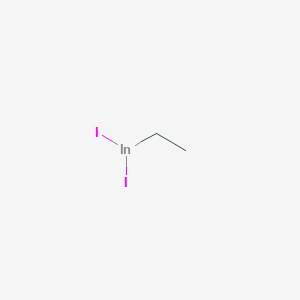
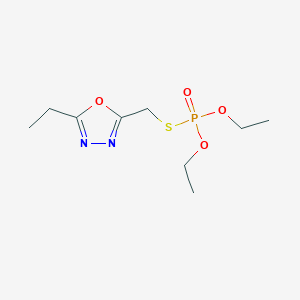
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
